Cas no 27599-63-9 (5(6)-Aminofluorescein)

5(6)-Aminofluorescein is a fluorescent dye derivative of fluorescein, featuring an amino group substitution at the 5- or 6-position of the xanthene ring. This modification enhances its utility in bioconjugation applications, enabling covalent attachment to biomolecules such as proteins, peptides, or nucleic acids via amine-reactive crosslinkers. The compound exhibits strong green fluorescence under standard excitation wavelengths (~490 nm), making it suitable for fluorescence labeling, microscopy, and flow cytometry. Its water solubility and pH-dependent fluorescence properties align with typical fluorescein behavior, though the amino group provides additional functional versatility. 5(6)-Aminofluorescein is particularly valued for its role in preparing custom fluorescent probes for biomedical research and diagnostic assays.
5(6)-Aminofluorescein structure
5(6)-Aminofluorescein structure
商品名:5(6)-Aminofluorescein
CAS番号:27599-63-9
MF:C20H13NO5
メガワット:347.320925474167
MDL:MFCD00133331
CID:53188
PubChem ID:24870582

5(6)-Aminofluorescein 化学的及び物理的性質

名前と識別子

    • 5(6)-Aminofluorescein
    • 5-Aminofluorescein
    • Fluoresceinamine
    • FLUORESCEINAMINE, MIXTUREOFISOMERS,(AMINOFLUORESCEIN)
    • 1-AMINOFLUORESCEIN
    • 1-FLUORESCEINAMINE
    • 4-AMINOFLUORESCEIN
    • 4-AMINOFLUORESCEIN ISOMER I
    • 5(6)-AFM
    • AMINOFLUORESCEIN
    • FLUORESCEINAMINE ISOMER I
    • Fluoresceinamine mixed isomers
    • FLUORESCEINAMINE,ISOMER 1
    • Fluorescein,5(or 6)-amino- (8CI)
    • Fluorescein, amino- (6CI,7CI)
    • Fluorescein amine
    • Fluoresceinamine, isomer I
    • Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
    • 5(6)-Aminofluorescein (Mixture of isomers)
    • Fluoresceinamine isomer I, pure
    • 5-amino-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
    • 5-AMINO-3',6'-DIHYDROXY-3H-SPIRO[2-BENZOFURAN-1,9'-XANTHENE]-3-ONE
    • Fluoresceinamine-I
    • Spiro(isobenzofuran-1(3
    • FLUORESCEINAMINE, ISOMER 1
    • 5-AMINO-3',6'-DIHYDROXYSPIRO[ISOBENZOFURAN-1(3H),9'-(9H)XANTHEN]-3-ONE
    • 5-AMINOFLUORESCEIN ISOMER I
    • MDL: MFCD00133331
    • インチ: 1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2
    • InChIKey: GZAJOEGTZDUSKS-UHFFFAOYSA-N
    • ほほえんだ: C12(OC(=O)C3C=C(N)C=CC1=3)C1C=CC(O)=CC=1OC1C=C(O)C=CC2=1

計算された属性

  • せいみつぶんしりょう: 347.07900
  • どういたいしつりょう: 347.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 0
  • 複雑さ: 557
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102

じっけんとくせい

  • 色と性状: 赤褐色粉末
  • 密度みつど: 1.64
  • ゆうかいてん: 223 °C (dec.)(lit.)
  • ふってん: 695.3ºC at 760 mmHg
  • フラッシュポイント: 695.3 °C at 760 mmHg
  • ようかいど: 可溶于DMSO(稍微加热)、甲醇(非常轻微)
  • PSA: 102.01000
  • LogP: 3.82920

5(6)-Aminofluorescein セキュリティ情報

5(6)-Aminofluorescein 税関データ

  • 税関コード:29321900

5(6)-Aminofluorescein 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-D0029-10mM*1 mL in DMSO
5(6)-Aminofluorescein
27599-63-9 98.09%
10mM*1 mL in DMSO
¥545 2024-05-25
abcr
AB470784-10g
5(6)-Aminofluorescein (Mixture of isomers), min. 95%; .
27599-63-9
10g
€625.90 2025-02-20
BAI LING WEI Technology Co., Ltd.
299866-1G
5(6)-Aminofluorescein, 98%
27599-63-9 98%
1G
¥ 595 2022-04-26
ChemScence
CS-3858-1g
5(6)-Aminofluorescein
27599-63-9 98.01%
1g
$132.0 2022-04-27
TRC
F537558-1g
Fluoresceinamine
27599-63-9
1g
$121.00 2023-05-18
Chemenu
CM117115-5g
5(6)-Aminofluorescein
27599-63-9 95%
5g
$293 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ZI784-200mg
5(6)-Aminofluorescein
27599-63-9 ,>94%(HPLC)
200mg
¥256.4 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022687-1g
5(6)-Aminofluorescein
27599-63-9 98% +(mix)
1g
¥530 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A800609-1g
5(6)-Aminofluorescein
27599-63-9 ,>94%(HPLC)
1g
¥884.00 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ZI784-200mg
5(6)-Aminofluorescein
27599-63-9 ,>94%(HPLC)
200mg
¥362.0 2022-09-28

5(6)-Aminofluorescein 関連文献

5(6)-Aminofluoresceinに関する追加情報

Introduction to 5(6)-Aminofluorescein (CAS No: 27599-63-9)

5(6)-Aminofluorescein, with the chemical identifier CAS No 27599-63-9, is a highly versatile and widely utilized fluorescent dye in the field of biochemical and biomedical research. This compound belongs to the fluorescein family, renowned for its excellent photophysical properties, including high quantum yield and excellent photostability, making it an indispensable tool in various applications such as cellular imaging, fluorescence microscopy, and biosensor development.

The molecular structure of 5(6)-Aminofluorescein features a fluorescein core substituted with an amino group at the 5(6) position. This structural modification enhances its solubility in aqueous solutions and improves its reactivity, allowing for further functionalization and conjugation with biomolecules. The amino group serves as a reactive handle for covalent linking to antibodies, peptides, proteins, and other biomolecules, facilitating the development of targeted probes and imaging agents.

In recent years, 5(6)-Aminofluorescein has garnered significant attention in the development of advanced diagnostic tools and therapeutic agents. Its fluorescence properties enable real-time monitoring of biological processes, making it invaluable in live-cell imaging studies. Researchers have leveraged its brightness and stability to track dynamic events within living cells, such as protein trafficking, receptor binding, and intracellular signaling pathways.

One of the most compelling applications of 5(6)-Aminofluorescein is in the field of immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH). By conjugating this dye to antibodies or nucleic acid probes, scientists can visualize specific targets with high sensitivity and specificity. This has revolutionized diagnostic pathology, allowing for precise identification of disease markers and enabling more accurate disease staging.

Moreover, the use of 5(6)-Aminofluorescein in flow cytometry has enhanced the ability to analyze heterogeneous cell populations. Its bright fluorescence allows for multiparametric analysis, enabling researchers to distinguish between different cell types based on their fluorescent profiles. This has been particularly useful in cancer research, where it aids in identifying tumor cells and monitoring treatment responses.

Recent advancements in bioconjugation chemistry have expanded the utility of 5(6)-Aminofluorescein beyond traditional imaging applications. Researchers have developed novel techniques to attach this dye to a wide range of biomolecules, including enzymes, nanoparticles, and even small interfering RNAs (siRNAs). These conjugates are being explored for therapeutic purposes, such as targeted drug delivery and gene silencing.

The photostability of 5(6)-Aminofluorescein is another critical factor contributing to its widespread adoption. Unlike some other fluorescent dyes that exhibit rapid photobleaching upon prolonged exposure to light, this compound maintains its fluorescence intensity over extended periods. This property is particularly advantageous in long-term imaging studies where sustained signal detection is essential.

In the realm of nanotechnology, 5(6)-Aminofluorescein has been incorporated into various types of nanoparticles for biomedical applications. For instance, it has been used to label quantum dots and gold nanoparticles, enhancing their tracking capabilities in biological systems. These labeled nanoparticles have shown promise in drug delivery systems, where they can be engineered to release therapeutic agents at targeted sites within the body.

The synthesis of 5(6)-Aminofluorescein involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the synthesis of fluorescein derivatives followed by selective amination at the 5(6) position. Advances in synthetic methodologies have improved the efficiency of these reactions, making large-scale production more feasible.

Quality control is paramount when working with CAS No 27599-63-9, as impurities can significantly affect its performance in biological assays. Manufacturers employ rigorous analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure product integrity. These measures guarantee that researchers receive a consistent and reliable reagent for their experiments.

The environmental impact of using 5(6)-Aminofluorescein has also been a focus of recent research. Efforts are underway to develop biodegradable formulations that minimize waste generation during use. Additionally, researchers are exploring ways to enhance the efficiency of dye usage by optimizing labeling protocols, thereby reducing unnecessary consumption.

In conclusion,CAS No 27599-63-9, commonly referred to as 5(6)-Aminofluorescein, is a cornerstone compound in modern biomedical research. Its unique combination of photophysical properties and reactivity makes it an indispensable tool for a wide range of applications. As research continues to evolve,this versatile dye is expected to play an even greater role in advancing our understanding of biological processes and developing innovative diagnostic and therapeutic strategies.

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